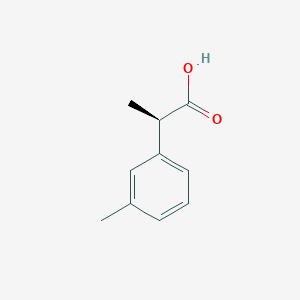

(R)-2-m-Tolyl-propionic acid

Description

Significance of Chiral Aryl Propionic Acids in Contemporary Chemical and Biomedical Sciences

Chiral aryl propionic acids, often referred to as "profens," represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). chemsrc.com The significance of chirality in this family of molecules is profound, as biological systems are inherently stereospecific. For most profens, the therapeutic activity, which stems from the inhibition of prostaglandin (B15479496) synthesis, resides almost exclusively in the (S)-enantiomer. nih.govfrontiersin.org The (R)-enantiomer is typically inactive or significantly less active. nih.gov

A unique characteristic of many 2-arylpropionic acids is their unidirectional metabolic chiral inversion within the body, where the inactive (R)-isomer is converted into the active (S)-isomer. nih.gov This metabolic process, which is believed to proceed through the formation of an acyl-CoA thioester, has significant pharmacological and toxicological implications, making the study of individual enantiomers and the mechanisms of their synthesis and metabolism a vital area of biomedical science. nih.govrsc.org The drive to produce enantiomerically pure drugs to improve efficacy has fueled extensive research into the asymmetric synthesis of these compounds. frontiersin.orgsigmaaldrich.com

Historical Context of (R)-2-m-Tolyl-propionic Acid as a Research Target

The focus on specific enantiomers of 2-arylpropionic acids grew from the broader development of NSAIDs and the increasing recognition of the importance of stereochemistry in pharmacology. While the precise first synthesis of this compound is not prominently documented in historical literature, its emergence as a research target is intrinsically linked to the evolution of asymmetric synthesis techniques. By the late 1980s, methods for the asymmetric synthesis of 2-arylpropionic acids were being actively explored, using approaches like chiral auxiliaries derived from α-hydroxy esters. acs.org

In subsequent decades, the demand for enantiopure compounds, including specific profen analogues like the tolyl-substituted variants, spurred the development of more advanced and efficient synthetic routes. These include methods of kinetic resolution, which involve the selective reaction of one enantiomer from a racemic mixture. mdpi.com Chemoenzymatic methods, using enzymes like esterases or alcohol dehydrogenases, have become particularly prominent for producing optically pure (S)- or (R)-2-arylpropionic acids and their precursors. frontiersin.orgrsc.org Therefore, this compound became a relevant research target not as a primary drug, but as one of many structures used to develop and validate these new enantioselective synthetic methodologies.

Overview of Key Research Areas Pertaining to this compound

Current academic and industrial research predominantly treats this compound as a specialized chiral intermediate. Its value lies in its utility as a starting material for constructing more elaborate, enantiomerically pure molecules.

Key research applications include:

Chiral Building Block: The compound serves as a scaffold in organic synthesis. The defined stereochemistry at the alpha-carbon is incorporated into a larger target molecule, avoiding the need for difficult chiral separations at a later stage. The meta-tolyl group offers a distinct substitution pattern compared to the more common para- or ortho-isomers, which can be crucial for tuning the properties of the final product. chemshuttle.com

Synthesis of Bioactive Molecules: Derivatives of tolyl-substituted amino acids, which can be synthesized from precursors like this compound, are investigated for potential pharmaceutical applications. medchemexpress.comnih.govmedchemexpress.com For example, related amino acid derivatives are utilized as building blocks in the development of neuroprotective agents for diseases like Alzheimer's. chemimpex.comrsc.org

Agrochemical and Materials Research: Propionic acid derivatives are explored for use in agrochemicals, such as herbicides, and as starting materials for flavor compounds or polymers. chemshuttle.com The specific structure of the m-tolyl variant can be used to synthesize targeted compounds in these fields.

The production of this compound with high enantiomeric purity is itself a research area, often employing advanced catalytic methods like asymmetric hydrogenation to meet the quality demands for its use in pharmaceutical synthesis. rsc.org

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(3-methylphenyl)propanoic acid | sigmaaldrich.com |

| CAS Number | 213406-28-1 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂O₂ | sigmaaldrich.com |

| Molecular Weight | 164.20 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 274.9 ± 9.0 °C at 760 mmHg | sigmaaldrich.com |

Note: Data is compiled from chemical supplier technical data sheets.

Illustrative Spectroscopic Data of a Related Compound

| Spectroscopic Data for 2-Fluoro-2-(m-tolyl)propanoic acid | |

| Technique | Observed Signals (δ ppm) |

| ¹H-NMR (in CDCl₃) | 9.46 (br s, 1H, CO₂H), 7.38–7.14 (m, 4H, Ar), 2.37 (s, 3H, m-Me), 1.95 (d, JH-F = 22.4 Hz, 3H, 2-Me) |

| ¹³C-NMR (in CDCl₃) | 176.3 (d, JC-F = 27.9 Hz), 138.4, 138.2 (d, JC-F = 22.7 Hz), 129.7 (d, JC-F = 1.5 Hz), 128.5, 125.3 (d, JC-F = 8.1 Hz), 121.8 (d, JC-F = 8.1 Hz), 94.2 (d, JC-F = 186.3 Hz), 24.4 (d, JC-F = 24.3 Hz), 21.5 (m-Me) |

| Source: Data adapted from a 2013 study on the synthesis of chiral 2-aryl-2-fluoropropanoic acids. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWBVWNCAANKGU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Chiral Resolution of R 2 M Tolyl Propionic Acid

Asymmetric Synthetic Methodologies for (R)-2-m-Tolyl-propionic Acid

Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the loss of 50% of the material inherent in the resolution of racemates. Several strategies have been developed for the asymmetric synthesis of 2-arylpropionic acids, which are applicable to the synthesis of this compound.

Enantioselective Catalysis Approaches

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A prominent method for the synthesis of 2-arylpropionic acids is the asymmetric hydrogenation of the corresponding α,β-unsaturated acid. For the synthesis of this compound, this would involve the asymmetric hydrogenation of 2-(m-tolyl)acrylic acid. Chiral transition metal complexes, often employing rhodium or ruthenium with chiral phosphine (B1218219) ligands, are effective catalysts for this transformation. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another powerful catalytic method is the asymmetric hydrovinylation of vinyl arenes. This approach has been successfully applied to the synthesis of various 2-arylpropionic acids. The process typically involves the reaction of a vinyl arene with ethylene (B1197577) in the presence of a chiral catalyst, followed by oxidation to the corresponding carboxylic acid. This three-step procedure can yield profens in nearly enantiomerically pure form, with reported enantioselectivities exceeding 97% ee for related compounds. researchgate.net

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of this compound, a common approach involves the use of a chiral oxazolidinone auxiliary. The synthesis begins with the acylation of the chiral oxazolidinone with m-tolylacetyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. Stereoselective alkylation of this enolate with a methylating agent, followed by cleavage of the auxiliary, yields the desired this compound. The stereochemical outcome is controlled by the steric hindrance of the chiral auxiliary, which directs the approach of the electrophile.

Biocatalytic Transformations for Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as lipases and esterases, can be employed for the kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates.

In the context of producing this compound, a lipase-catalyzed kinetic resolution of a racemic ester of 2-m-tolylpropionic acid is a viable approach. The lipase (B570770) will selectively hydrolyze one enantiomer of the ester, typically the (S)-enantiomer, leaving the unreacted (R)-ester in high enantiomeric excess. The resolved (R)-ester can then be hydrolyzed to the desired (R)-acid. The efficiency and enantioselectivity of this process are highly dependent on the choice of lipase, solvent, and reaction conditions.

Classical and Modern Chiral Resolution Techniques for Racemic Precursors of this compound

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds, particularly on an industrial scale. This involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation

The classical method of diastereomeric salt formation is a robust and scalable technique for the resolution of racemic acids. chemshuttle.com This method involves reacting the racemic 2-m-tolylpropionic acid with a single enantiomer of a chiral base, often a naturally occurring alkaloid like brucine (B1667951) or a synthetic chiral amine such as (R)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.

The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. The crystallized salt can then be isolated and the chiral base removed by acidification to yield the enantiomerically pure this compound. The success of this method relies on the careful selection of the resolving agent and the crystallization solvent.

Chromatographic Enantioseparation Strategies (e.g., Chiral HPLC, GC)

Chromatographic techniques offer a powerful and versatile method for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose.

Chiral HPLC: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of arylpropionic acids. chemicalbook.com The racemic 2-m-tolylpropionic acid is passed through the column, and the differential interactions with the CSP cause one enantiomer to be retained longer than the other, resulting in two separate peaks in the chromatogram. The choice of mobile phase also plays a critical role in achieving good separation.

Below is a data table illustrating the chiral HPLC separation of a closely related compound, 2-fluoro-2-(m-tolyl)propanoic acid, which demonstrates the principle of this technique.

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Enantiomeric Excess (ee) of (R)-isomer |

|---|---|---|---|---|---|---|

| 2-Fluoro-2-(m-tolyl)propanoic Acid | CHIRALPAK AS-H | i-PrOH/hexane/TFA = 1/50/0.05 | 0.75 | 19.3 | 23.2 | 61% |

Data for 2-Fluoro-2-(m-tolyl)propanoic acid is presented to illustrate the principle of chiral HPLC separation of a closely related compound. mdpi.com

Chiral GC: For gas chromatography, the carboxylic acid group of 2-m-tolylpropionic acid typically needs to be derivatized to a more volatile ester, such as a methyl or ethyl ester. The resulting racemic ester is then separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for this purpose. The two enantiomers of the ester will have different retention times, allowing for their separation and quantification.

Advanced Spectroscopic and Analytical Characterization of R 2 M Tolyl Propionic Acid

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy provides crucial information regarding the three-dimensional arrangement of atoms in a chiral molecule, enabling the unambiguous determination of its absolute configuration.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For (R)-2-m-Tolyl-propionic acid, the ECD spectrum is predicted to exhibit characteristic Cotton effects, which are positive or negative bands corresponding to specific electronic transitions.

The determination of the absolute configuration of this compound through ECD analysis would involve a comparison of the experimentally measured spectrum with a theoretically calculated spectrum. This computational approach, typically employing time-dependent density functional theory (TD-DFT), allows for the reliable assignment of the (R) configuration to the enantiomer that shows a matching ECD spectrum.

Table 1: Predicted ECD Spectral Data for this compound

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

|---|---|

| ~210 | Positive |

| ~230 | Negative |

| ~270 | Positive |

Note: This data is illustrative and based on theoretical predictions for similar aromatic carboxylic acids. Actual experimental values would be required for definitive analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly advantageous for molecules that may not have a strong UV-Vis chromophore suitable for ECD analysis.

The VCD spectrum of this compound would display a series of positive and negative bands in the infrared region, each corresponding to a specific vibrational mode of the molecule. Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for the (R)-enantiomer. A good agreement between the experimental and theoretical spectra provides high confidence in the assignment of the absolute configuration.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications in Structural Elucidation and Purity Assessment

NMR and MS are indispensable tools for confirming the molecular structure and assessing the purity of organic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra are essential for structural confirmation.

The ¹H NMR spectrum would show distinct signals for the aromatic protons of the m-tolyl group, the methine proton at the chiral center, the methyl protons of the propionic acid moiety, and the methyl protons of the tolyl group. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carboxylic acid carbon, the aromatic carbons, the chiral methine carbon, and the methyl carbons.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~12.0 (s, 1H) | ~175 |

| Aromatic CH | ~7.0-7.3 (m, 4H) | ~125-138 |

| Chiral CH | ~3.7 (q, 1H) | ~45 |

| Propionic CH₃ | ~1.5 (d, 3H) | ~18 |

| Tolyl CH₃ | ~2.3 (s, 3H) | ~21 |

Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, resulting from the ionization and subsequent breakdown of the molecule, would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and cleavage of the side chain.

Advanced Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis. For chiral compounds like this compound, chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are often effective for the resolution of arylpropionic acids. The chromatogram would show two distinct peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess can be calculated from the relative peak areas.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

|---|---|

| Column | Chiral Polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol with a small amount of acid modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | t₁ |

| Retention Time (S)-enantiomer | t₂ |

Note: The specific retention times (t₁ and t₂) would be determined experimentally.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of R 2 M Tolyl Propionic Acid Analogues

Design and Synthesis of Novel Analogues of (R)-2-m-Tolyl-propionic Acid for Biological Evaluation

The design and synthesis of novel analogues based on the 2-arylpropionic acid scaffold, to which this compound belongs, is a cornerstone of medicinal chemistry aimed at discovering compounds with improved potency, selectivity, and pharmacokinetic profiles. Synthetic strategies for this class of compounds are well-established, typically involving the creation of the chiral center at the α-position to the carboxylic acid.

A common synthetic route to produce 2-arylpropionic acids involves the multi-step conversion of a substituted benzene (B151609) derivative. For instance, a tolyl derivative could undergo Friedel-Crafts acylation, followed by reduction, halogenation, and subsequent reaction with a cyanide source to introduce the nitrile group. Hydrolysis of the nitrile then yields the carboxylic acid. The crucial step of establishing the stereocenter can be achieved through various methods, including chiral resolution of a racemic mixture, asymmetric synthesis using chiral auxiliaries or catalysts, or enzymatic resolution.

Once the core scaffold is obtained, further modifications can be made to design novel analogues. These modifications often focus on:

The Carboxylic Acid Group: This functional group is often crucial for the activity of non-steroidal anti-inflammatory drugs (NSAIDs). It can be esterified or converted into an amide to create prodrugs with altered solubility or to explore different interactions with biological targets. For example, novel 2-arylpropanoic acid-L-tryptophan derivatives have been synthesized by reacting the acid with L-tryptophan methyl ester, followed by hydrolysis and subsequent reaction with other amines.

The Aryl Moiety: The substitution pattern on the aromatic ring (the m-tolyl group in this case) can be modified to explore its influence on target binding and selectivity. Different substituents can be introduced to alter electronic properties and steric bulk.

The α-Methyl Group: While less commonly modified, changes at this position can impact the compound's stereochemistry and interaction with target proteins.

These synthetic endeavors aim to produce a library of compounds for biological screening. For example, a series of 2-(4-substituted-methylphenyl)propionic acid derivatives were synthesized and evaluated for cyclooxygenase (COX) enzyme inhibitory and antimicrobial activity. The synthesis involved reacting the starting phenylpropionic acid with chloroacetyl chloride, followed by the introduction of various amine-containing heterocyclic rings.

Exploration of Target Engagement and Molecular Mechanisms of Action

Based on available scientific literature, there is no specific research detailing the receptor binding profiles or functional assays of this compound or its direct analogues with respect to AMPA or sigma receptors. These receptors are critical in the central nervous system. AMPA receptors are involved in fast synaptic transmission, while sigma receptors are implicated in a variety of cellular functions and are targets for several classes of psychoactive drugs. nih.gov Characterization of novel compounds at these receptors typically involves radioligand binding assays to determine binding affinity (Ki) and functional assays to assess agonist or antagonist activity. nih.gov However, such studies have not been reported for the this compound scaffold.

While there is no available data on the interaction of this compound with neuraminidase, an enzyme targeted by antiviral drugs, its class of compounds is well-known for interacting with cyclooxygenase (COX) enzymes.

The biological response of arylpropionic acids as NSAIDs results from the inhibition of prostaglandin (B15479496) biosynthesis by targeting COX enzymes. humanjournals.com There are two main isoforms, COX-1 and COX-2. While the (S)-enantiomer of profens is typically responsible for the anti-inflammatory effects through inhibition of arachidonic acid (AA) oxygenation, research has revealed a distinct role for the (R)-enantiomers. humanjournals.com

Studies on related compounds, such as R-flurbiprofen, have shown that the R-isomers of the propionic acid class of NSAIDs are potent inhibitors of endocannabinoid oxygenation by COX-2 but have no effect on AA turnover. nih.gov This phenomenon is termed "substrate-selective" inhibition. These inhibitors are weak competitive inhibitors of AA oxygenation but act as potent non-competitive inhibitors of the oxygenation of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov This suggests that this compound analogues could potentially be developed as selective modulators of endocannabinoid metabolism by COX-2, a mechanism distinct from traditional NSAID activity.

The kinetic characterization of such inhibition would involve determining parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). These studies are crucial for understanding how the compound interacts with the enzyme in the presence of different substrates.

The aryl propionic acid scaffold has been identified as a promising starting point for the development of inhibitors targeting the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear Factor Erythroid 2-Related Factor 2 (NRF2). acs.org The KEAP1-NRF2 pathway is a critical cytoprotective response system that regulates cellular homeostasis. acs.org Under normal conditions, KEAP1 targets NRF2 for degradation. However, under oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes. nih.gov

Inhibiting the KEAP1-NRF2 PPI prevents the degradation of NRF2, leading to the activation of this protective pathway. This is being explored as a therapeutic strategy for diseases with an inflammatory component. acs.org A detailed medicinal chemistry campaign has been reported, using a fragment-based approach to develop potent inhibitors based on an arylpropionic acid core. The structure-activity relationship (SAR) studies explored and optimized interactions within three energetic "hot spots" at the KEAP1-NRF2 interface. acs.org

Key findings from these SAR studies include:

The importance of the carboxylic acid moiety for anchoring the molecule in the binding site.

The role of the aryl group in establishing key interactions within a hydrophobic pocket.

The impact of ligand conformational stabilization, where preorganization of the lead compound contributed significantly to its high affinity and cellular activity. acs.org

While this research did not specifically focus on the this compound enantiomer, it demonstrates the utility of the general scaffold in designing potent modulators of this critical PPI.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govajchem-a.com These methods are instrumental in understanding the key molecular features required for a desired biological effect and in designing new, more potent analogues.

A QSAR study involves developing a mathematical model that relates physicochemical properties or structural descriptors of a series of compounds to their activity. ajchem-a.com These descriptors can include electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as COX-2 or KEAP1, based on variations in their chemical structure.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits. For instance, a pharmacophore model for KEAP1/NRF2 inhibitors based on the aryl propionic acid scaffold would likely include features for the carboxylic acid, the aromatic ring, and other key interaction points identified through structural biology and SAR studies.

While specific QSAR or pharmacophore models for this compound derivatives are not prominently featured in the literature, the principles are widely applied in drug discovery programs involving similar scaffolds.

Rational Drug Design Approaches Utilizing the this compound Scaffold

Rational drug design is a strategy that leverages the knowledge of a biological target's structure and mechanism to design new drugs. nih.govlongdom.org The this compound structure can serve as a versatile scaffold in such approaches. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of diverse compounds. mdpi.com

Structure-based drug design (SBDD) is a key component of this process. If the 3D structure of a target protein (e.g., KEAP1, COX-2) is known, computational docking simulations can be used to predict how analogues of this compound might bind. longdom.org These simulations can guide the design of new derivatives with improved binding affinity and selectivity. For example, by observing how the m-tolyl group fits into a binding pocket, a medicinal chemist might decide to replace it with other substituted aryl groups to achieve better complementarity.

The aryl propionic acid scaffold has proven adaptable for targeting different biological systems. Its successful application in developing KEAP1-NRF2 PPI inhibitors demonstrates its utility beyond the traditional anti-inflammatory targets. acs.org A rational design campaign using this scaffold would involve:

Scaffold Selection: Choosing the this compound core as a starting point.

Target Identification: Selecting a biologically relevant target, such as an enzyme or a protein-protein interface.

Structure-Based or Ligand-Based Design: Using computational tools like docking and pharmacophore modeling to design new modifications to the scaffold.

Chemical Synthesis: Synthesizing the designed analogues.

Biological Evaluation: Testing the new compounds in relevant assays to determine their activity and establish a structure-activity relationship, which then feeds back into the design cycle.

This iterative process allows for the systematic optimization of the scaffold to produce lead compounds with desired therapeutic properties.

Biochemical and Metabolic Investigations of R 2 M Tolyl Propionic Acid

Enantioselective Biotransformation Pathways of (R)-2-m-Tolyl-propionic Acid

A key feature of the biotransformation of 2-arylpropionic acids is the phenomenon of chiral inversion. This process involves the conversion of one enantiomer into its opposite, and for many compounds in this class, it is a unidirectional process where the (R)-enantiomer is converted to the (S)-enantiomer. wikipedia.org This inversion is a critical metabolic step as the pharmacological activity of 2-arylpropionic acids often resides primarily in the (S)-enantiomer.

The chiral inversion of (R)-2-arylpropionic acids is a complex, enzyme-mediated process that is dependent on several factors, including the specific compound and the biological system. wikipedia.org The primary mechanism involves the formation of a coenzyme A (CoA) thioester of the (R)-enantiomer. This reaction is catalyzed by an acyl-CoA synthetase and requires adenosine triphosphate (ATP) as a cofactor. nih.gov Once the (R)-2-arylpropionyl-CoA thioester is formed, it undergoes epimerization to the corresponding (S)-thioester, a reaction catalyzed by α-methylacyl-CoA racemase. rsc.org Subsequent hydrolysis of the (S)-thioester releases the pharmacologically active (S)-2-m-Tolyl-propionic acid.

It is important to note that the extent of chiral inversion can vary significantly between different 2-arylpropionic acids and across different species. While some compounds undergo extensive inversion, for others, it is a minor metabolic pathway.

In Vitro and In Vivo Metabolic Fate Studies

While specific in vitro and in vivo metabolic fate studies for this compound are not readily found in the scientific literature, the general metabolic pathways for 2-arylpropionic acids have been well-characterized. These studies typically utilize techniques such as incubation with liver microsomes or hepatocytes for in vitro analysis, and administration to animal models for in vivo studies.

In vitro studies with similar compounds, such as ibuprofen (B1674241) and flurbiprofen, have demonstrated that the liver is the primary site of metabolism. nih.gov These studies have been instrumental in elucidating the enzymatic processes involved in both chiral inversion and other metabolic transformations.

In vivo studies are crucial for understanding the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of a compound. For 2-arylpropionic acids, these studies often reveal that in addition to chiral inversion, other significant metabolic pathways include hydroxylation of the aromatic ring and the alkyl side chain, as well as conjugation reactions, primarily with glucuronic acid.

Identification and Characterization of Major Metabolites

Based on the known metabolism of other 2-arylpropionic acids, the major metabolites of this compound are expected to be the following:

(S)-2-m-Tolyl-propionic acid: This is the product of chiral inversion and is often a major circulating metabolite.

Hydroxylated metabolites: Oxidation of the tolyl group at the methyl position would yield a benzylic alcohol, which could be further oxidized to a carboxylic acid. Hydroxylation of the aromatic ring at various positions is also a likely metabolic pathway.

Glucuronide conjugates: The carboxylic acid moiety of both the parent compound and its hydroxylated metabolites can be conjugated with glucuronic acid, forming ester glucuronides. This is a common pathway for the elimination of acidic drugs.

The identification and characterization of these metabolites would typically be achieved using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Putative Metabolite | Metabolic Pathway | Expected Properties |

| (S)-2-m-Tolyl-propionic acid | Chiral Inversion | Pharmacologically active enantiomer |

| Hydroxymethyl-2-m-Tolyl-propionic acid | Aromatic/Alkyl Hydroxylation | More polar than the parent compound |

| Carboxy-2-m-Tolyl-propionic acid | Oxidation of Hydroxymethyl group | More polar and acidic |

| 2-m-Tolyl-propionic acid glucuronide | Glucuronidation | Water-soluble conjugate for excretion |

This table represents expected metabolites based on the metabolism of structurally similar 2-arylpropionic acids.

Role of Stereochemistry in Metabolic Clearance and Drug-Drug Interactions

Stereochemistry plays a pivotal role in the metabolic clearance and potential for drug-drug interactions of 2-arylpropionic acids. The two enantiomers of a chiral drug can exhibit significantly different pharmacokinetic profiles.

The metabolic clearance of this compound is likely to be influenced by the rate and extent of its chiral inversion to the (S)-enantiomer. Since the enzymes involved in this process, such as acyl-CoA synthetases and racemases, are stereoselective, the clearance of the (R)-enantiomer is directly linked to this metabolic pathway. Furthermore, subsequent metabolic steps, such as hydroxylation and glucuronidation, can also be stereoselective, leading to different rates of elimination for the (R)- and (S)-enantiomers and their respective metabolites.

Preclinical Pharmacological Research on R 2 M Tolyl Propionic Acid and Its Derivatives

Efficacy and Selectivity Profiling in Disease Models

No studies detailing the efficacy or selectivity of (R)-2-m-Tolyl-propionic acid or its derivatives in preclinical disease models were identified. Research in this area is crucial for establishing the potential therapeutic applications of a compound. Such studies would typically involve in vitro assays and in vivo models to assess the compound's activity against specific biological targets and its effects in a physiological context.

Pharmacodynamic Markers and Mechanistic Insights

There is no available information regarding the pharmacodynamic markers or the mechanism of action for this compound. Pharmacodynamic studies are essential for understanding how a compound affects the body, including identifying the molecular targets it interacts with and the downstream signaling pathways it modulates. bioxpressbiosimilars.com Without this data, the pharmacological effects of this compound cannot be characterized.

Enantioselective Pharmacological Activity and Eutomer Identification

For chiral compounds such as 2-m-Tolyl-propionic acid, it is common for the two enantiomers, (R) and (S), to exhibit different pharmacological activities. benthamscience.comresearchgate.net One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to undesirable effects. However, no studies were found that investigated the enantioselective pharmacological activity of 2-m-Tolyl-propionic acid. Consequently, it is not possible to identify which enantiomer is the eutomer based on the current body of scientific literature.

Toxicological Assessment and Safety Pharmacology of R 2 M Tolyl Propionic Acid

In Vitro Cytotoxicity and Genotoxicity Studies

In vitro studies are crucial for the initial assessment of a compound's potential to cause cellular damage or genetic mutations. While specific data for (R)-2-m-Tolyl-propionic acid is not available, the broader class of 2-arylpropionic acids, commonly known as profens, has been subject to such investigations.

Cytotoxicity:

Studies on various propionic acid derivatives have demonstrated dose-dependent cytotoxicity in different cell lines. For instance, a comparative study on propionic acid compounds in human liver cell lines (THLE-2 and HEP-G2) showed that cytotoxicity varies based on the specific chemical structure. imrpress.com In this study, ibuprofen (B1674241) (2-(4-(2-methylpropyl)phenyl)propanoic acid) was found to be the least cytotoxic compared to 3-(4-hydroxyphenyl)propionic acid and 3-(4-aminophenyl)propionic acid. imrpress.com It is plausible that this compound would also exhibit dose-dependent cytotoxicity, with the degree of toxicity being influenced by the metabolic capacity of the cell type . The primary mechanism of cytotoxicity for many NSAIDs is related to the inhibition of cyclooxygenase (COX) enzymes, leading to disruptions in cellular processes. nih.gov

Genotoxicity:

The genotoxic potential of several profens has been evaluated. A study on ibuprofen, ketoprofen, and naproxen (B1676952) using the Ames mutagenicity assay with Salmonella typhimurium strains TA97a, TA100, and TA102 did not show any mutagenic effects for these compounds. nih.gov However, in vivo sister chromatid exchange (SCE) assays in the bone marrow cells of mice suggested that these drugs may be weakly genotoxic. nih.gov It is important to note that arylboronic acids, which share some structural similarities with arylpropionic acids, have been found to be weakly mutagenic in microbial assays, suggesting that the aryl moiety can contribute to genotoxic potential. andersonsprocesssolutions.com

Based on these findings for related compounds, it can be hypothesized that this compound is unlikely to be a potent mutagen. However, a weak genotoxic potential cannot be entirely ruled out without specific testing.

Interactive Data Table: Genotoxicity of Selected 2-Arylpropionic Acid Derivatives

| Compound | Ames Test Result | In Vivo Sister Chromatid Exchange (SCE) Assay |

| Ibuprofen | Negative | Weakly genotoxic |

| Ketoprofen | Negative | Weakly genotoxic |

| Naproxen | Negative | Weakly genotoxic |

Organ-Specific Toxicity Screening and Mechanism-Based Toxicology

The organ-specific toxicity of NSAIDs is well-characterized and primarily affects the gastrointestinal tract, kidneys, and liver. These toxicities are largely mechanism-based, stemming from the inhibition of prostaglandin (B15479496) synthesis. nih.gov

Gastrointestinal Toxicity:

The most common adverse effects of NSAIDs are gastrointestinal complications, which can range from nausea and dyspepsia to more severe conditions like ulceration and bleeding. news-medical.net This is a direct consequence of the inhibition of COX-1 in the gastric mucosa, which is responsible for producing prostaglandins (B1171923) that protect the stomach lining. nih.gov It is highly probable that this compound, as a member of this class, would share this potential for gastrointestinal toxicity.

Renal Toxicity:

NSAIDs can also induce renal toxicity, particularly in individuals with pre-existing kidney conditions or those who are dehydrated. nih.gov Prostaglandins play a crucial role in maintaining renal blood flow, and their inhibition can lead to acute kidney injury. nih.gov

Hepatotoxicity:

While less common, hepatotoxicity can occur with NSAID use. news-medical.net Ibuprofen, for example, has been associated with elevated liver enzymes in some patients. news-medical.net The mechanism is often idiosyncratic but can involve metabolic pathways within the liver.

Cardiotoxicity and Neurotoxicity Evaluations

Cardiotoxicity:

An increased risk of cardiovascular events has been associated with the use of NSAIDs, including both traditional NSAIDs and selective COX-2 inhibitors. researchgate.netnih.gov The proposed mechanisms for this cardiotoxicity are multifactorial and include an increase in blood pressure, fluid retention, and potential pro-thrombotic effects. medsafe.govt.nznih.gov The risk appears to be dose-dependent and varies between different NSAIDs. nih.govplos.org For instance, diclofenac (B195802) has been associated with a higher cardiovascular risk compared to naproxen. plos.org Without specific data, it is prudent to assume that this compound could carry a similar cardiovascular risk profile to other non-selective NSAIDs.

Neurotoxicity:

The neurotoxic potential of propionic acid itself has been studied, particularly in the context of propionic acidemia, a metabolic disorder leading to its accumulation. frontiersin.orgnih.gov In animal models, high levels of propionic acid have been shown to induce neuroinflammation, oxidative stress, and behavioral changes. nih.govresearchgate.net Propionic acid can cross the blood-brain barrier and may alter neurotransmitter systems. nih.gov While the concentrations of this compound reached during therapeutic use would be significantly lower than those in propionic acidemia, the potential for central nervous system effects, such as dizziness or confusion, which are reported for some NSAIDs, should be considered. nih.gov Studies with ibuprofen, a propionic acid derivative, have suggested it may influence glial cell differentiation, indicating a potential link to neuroinflammation. ucf.edu

Stereochemical Considerations in Adverse Event Profiles

Stereochemistry is a critical factor in the pharmacology and toxicology of 2-arylpropionic acids. researchgate.net For many profens, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory activity through inhibition of COX enzymes, while the (R)-enantiomer is significantly less active in this regard. nih.govorientjchem.org

A key metabolic feature of many 2-arylpropionic acids is the unidirectional chiral inversion of the (R)-enantiomer to the pharmacologically active (S)-enantiomer. nih.govviamedica.pl This metabolic conversion means that the (R)-enantiomer can act as a prodrug to its (S)-antipode. nih.gov The extent of this inversion varies between different compounds and species. For example, the chiral inversion of (R)-ibuprofen in humans is significant, while for (R)-ketoprofen, it is more limited. viamedica.plviamedica.pl

Interactive Data Table: Stereoselectivity of COX Inhibition by Profens

| Profen | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Chiral Inversion of (R) to (S) |

| Ibuprofen | Active COX inhibitor | Weakly active | Occurs in vivo |

| Ketoprofen | Active COX inhibitor | Weakly active | Limited in vivo |

| Naproxen | Active COX inhibitor | Weakly active | Generally administered as the pure (S)-enantiomer |

Advanced Derivatization Strategies and Prodrug Design for R 2 M Tolyl Propionic Acid

Covalent and Non-Covalent Modifications for Enhanced Bioavailability and Target Specificity

No specific studies on the covalent or non-covalent modification of (R)-2-m-Tolyl-propionic acid for enhanced bioavailability and target specificity were identified in the available literature.

Prodrug Conjugation for Improved Pharmacokinetic Profiles

There is no specific information available regarding prodrug conjugation of this compound to improve its pharmacokinetic profile. General prodrug strategies for NSAIDs often involve esterification of the carboxylic acid to mask its acidity and potentially reduce gastric irritation. nih.govnih.gov

Development of Active Metabolites as Next-Generation Compounds

No research detailing the identification and development of active metabolites of this compound as next-generation compounds could be located. The metabolic pathways and potential active metabolites for this specific compound have not been a focus of published research.

Interdisciplinary Applications and Future Research Directions

Integration of Computational Chemistry and Machine Learning in (R)-2-m-Tolyl-propionic Acid Research

Computational chemistry and machine learning (ML) have become indispensable tools in modern drug discovery, offering pathways to accelerate research and reduce costs. For this compound and related compounds, these in silico methods are pivotal in predicting molecular properties, understanding biological interactions, and guiding the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods used to predict the biological activity of chemical compounds based on their molecular structures. researchgate.net For arylpropionic acids, QSAR studies help correlate physicochemical descriptors with therapeutic effects, such as anti-inflammatory potency. researchgate.net By analyzing parameters like lipophilicity, electronic properties, and steric factors, researchers can computationally screen virtual libraries of this compound derivatives to identify candidates with potentially enhanced activity before committing to laboratory synthesis.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are used to model its interaction with the active sites of biological targets, such as cyclooxygenase (COX) enzymes or other unexplored proteins. nih.gov These simulations provide insights into the specific binding modes and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the compound's biological effect, helping to explain the stereoselectivity observed between (R) and (S) enantiomers.

Machine Learning for ADMET Prediction: A significant challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a new chemical entity. Machine learning algorithms, trained on large datasets of known compounds, can build predictive models for various ADMET endpoints. nih.govspringernature.com For this compound, ML models can forecast properties like oral bioavailability, potential for hepatotoxicity, or inhibition of key metabolic enzymes, allowing for early-stage risk assessment and optimization. nih.govresearchgate.net

Table 1: Applications of Computational Tools in this compound Research

| Computational Method | Application | Research Objective |

|---|---|---|

| QSAR | Predict biological activity from molecular structure. | Identify derivatives with potentially higher efficacy. |

| Molecular Docking | Simulate binding to protein targets. | Understand mechanism of action and stereoselectivity. |

| Machine Learning | Predict ADMET properties. | Forecast pharmacokinetic and toxicity profiles early. |

| Molecular Dynamics | Simulate the movement of the molecule and its target over time. | Assess the stability of the drug-receptor complex. |

Potential as a Chiral Building Block in Complex Molecule Synthesis

The stereochemical purity of this compound makes it a valuable chiral building block, or synthon, for asymmetric synthesis. In this approach, a readily available chiral molecule is used as a starting material to construct more complex molecules, transferring its stereochemical information to the final product. This strategy is a cornerstone of modern pharmaceutical synthesis, as the biological activity of complex molecules often depends on their precise three-dimensional structure. nih.gov

The use of chiral 2-arylpropionic acids is well-established for creating enantiomerically pure compounds. nih.govtandfonline.com They can be incorporated into larger molecular scaffolds to generate novel therapeutic agents. For instance, the carboxylic acid functional group can be readily converted into other functionalities like amides, esters, or alcohols, enabling its use in a wide array of synthetic transformations. researchgate.net This versatility allows chemists to design and synthesize complex natural products and novel drug candidates where the specific stereochemistry imparted by the (R)-2-m-tolylpropyl moiety is crucial for biological recognition at a chiral receptor or enzyme active site. nih.govresearchgate.net

Emerging Therapeutic Areas and Unexplored Biological Targets

While 2-arylpropionic acids are primarily known as non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, recent research has indicated that individual enantiomers may possess unique biological activities independent of this mechanism. orientjchem.orgresearchgate.net The (R)-enantiomers of some profens, such as (R)-flurbiprofen, have been investigated for applications in oncology, where they appear to exert anti-proliferative effects through pathways unrelated to COX inhibition. viamedica.plviamedica.pl

This discovery opens up new avenues of research for this compound. Its biological activity may not be limited to inflammation. Future investigations could explore its potential effects on novel targets implicated in other disease areas:

Oncology: Investigating its ability to modulate pathways involved in cancer cell proliferation, apoptosis, or metastasis, similar to other (R)-profens. viamedica.pl

Neurodegenerative Diseases: Exploring potential interactions with targets involved in neuroinflammation or neuronal signaling.

Metabolic Disorders: Assessing its effects on metabolic enzymes or receptors, such as peroxisome proliferator-activated receptors (PPARs), which have been studied for other propanoic acid derivatives. researchgate.net

The exploration of these emerging areas requires extensive screening against a diverse panel of biological targets to uncover novel mechanisms of action and unlock the full therapeutic potential of this specific chiral molecule.

Challenges and Opportunities in the Development of this compound-Based Therapeutics

The development of a single enantiomer drug like this compound presents a unique set of challenges and opportunities, a concept often discussed in the context of a "chiral switch." nih.govdrugpatentwatch.com

Opportunities:

Improved Therapeutic Index: Isolating the (R)-enantiomer may lead to a better-defined pharmacological profile. If the desired activity resides in this enantiomer while the (S)-form contributes to side effects, an enantiopure drug could offer a superior safety and efficacy profile. chiralpedia.com

Simplified Pharmacokinetics: Administering a single enantiomer can lead to less complex and more predictable pharmacokinetic behavior compared to a racemic mixture, where two different compounds may be absorbed, distributed, and metabolized at different rates. mdpi.com

Novel Therapeutic Applications: As noted, the (R)-enantiomer may possess unique therapeutic activities distinct from the well-known anti-inflammatory effects of the racemate, creating opportunities for new medical uses. viamedica.plnih.gov

Challenges:

Enantioselective Synthesis: The production of a single, pure enantiomer is often more complex and costly than synthesizing a racemic mixture. It requires specialized methods like asymmetric catalysis or chiral resolution, which can be challenging to scale up efficiently. rsc.orgpharmtech.com

Metabolic Chiral Inversion: A key phenomenon for many 2-arylpropionic acids is in vivo chiral inversion, where the less active (R)-enantiomer is enzymatically converted into the more active (S)-enantiomer. viamedica.plnih.govbenthamscience.com This metabolic process can complicate the pharmacokinetic and pharmacodynamic profile, as the (R)-form essentially acts as a prodrug for the (S)-form. viamedica.plresearchgate.net The extent of this inversion varies between species and compounds, and must be thoroughly characterized. nih.gov

Regulatory Scrutiny: Developing a single enantiomer from a previously racemic drug requires rigorous demonstration of its clinical benefit over the existing mixture to regulatory agencies. nih.govnih.gov This involves extensive preclinical and clinical studies to justify the development.

Table 2: Summary of Developmental Challenges and Opportunities

| Aspect | Challenge | Opportunity |

|---|---|---|

| Synthesis | Higher cost and complexity of asymmetric synthesis. | Production of a highly specific and potentially more potent therapeutic agent. |

| Pharmacology | Potential for in vivo chiral inversion to the (S)-enantiomer. | Potential for novel, non-COX mediated therapeutic effects. |

| Clinical Profile | Need to prove clinical superiority over the racemate. | Improved therapeutic index with potentially fewer side effects. |

| Regulatory | Increased data requirements for approval. | Market exclusivity and patent extension possibilities (chiral switch). |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for producing enantiomerically pure (R)-2-m-Tolyl-propionic acid?

- Methodological Answer : The synthesis of this compound can be achieved via enantioselective biocatalysis using microbial enzymes such as lipases or esterases. For instance, asymmetric hydrolysis of racemic esters using Candida antarctica lipase B (CAL-B) has been reported to yield the (R)-enantiomer with >90% enantiomeric excess (ee) under optimized conditions (pH 7.0, 30°C, 24-hour reaction) . Alternatively, chiral resolution via diastereomeric salt formation with (1R,2S)-ephedrine can isolate the (R)-form, though this requires meticulous crystallization control .

Q. How can researchers verify the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase (85:15 v/v) is recommended. Retention times for (R)- and (S)-enantiomers typically differ by 2–3 minutes. Circular dichroism (CD) spectroscopy at 220–250 nm can further confirm enantiopurity by comparing Cotton effects to reference spectra .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Use engineering controls (e.g., fume hoods) to minimize inhalation exposure.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- Store at -20°C in airtight containers to prevent degradation.

- Decontaminate spills with 5% sodium bicarbonate solution followed by ethanol rinse .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric excess (ee) of this compound during biocatalytic synthesis?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to evaluate factors like pH (5.0–8.0), temperature (25–40°C), and substrate/enzyme ratio. High-throughput screening using microreactors (e.g., 96-well plates) with real-time HPLC monitoring can identify optimal parameters. For example, a 15% increase in ee was observed at pH 6.5 and 35°C with a substrate-to-enzyme ratio of 10:1 .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in cyclooxygenase (COX) inhibition results may arise from assay-specific buffer conditions. Replicate experiments in phosphate-buffered saline (PBS, pH 7.4) and compare with Tris-HCl (pH 8.0) to isolate pH-dependent effects. Meta-analysis of published datasets (e.g., PubChem BioAssay) can also identify confounding variables .

Q. How can trace impurities in this compound impact pharmacological studies, and how are they quantified?

- Methodological Answer : Residual solvents (e.g., ethyl acetate) or synthetic intermediates (e.g., m-tolylacetic acid) may alter bioactivity. Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities at <0.1% levels. Quantify using external calibration curves validated against certified reference standards (e.g., USP grade) .

Q. What computational methods predict the metabolic pathways of this compound in vivo?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model phase I metabolism (e.g., hydroxylation at the methyl group). Pair with molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Validate predictions using in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.